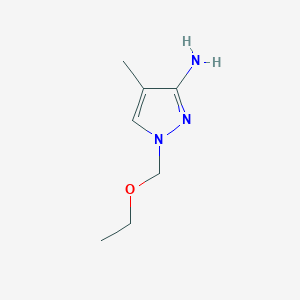

1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine

Description

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by an ethoxymethyl group at position 1, a methyl group at position 4, and an amine group at position 2. Pyrazole derivatives are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(ethoxymethyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3O/c1-3-11-5-10-4-6(2)7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9) |

InChI Key |

VIEHXRGMLIHRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=C(C(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine generally involves multi-step procedures starting from pyrazole or pyrazole precursor compounds. The key steps include:

- Construction of the pyrazole ring, often via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or related substrates.

- Introduction of the ethoxymethyl substituent at the nitrogen-1 position through alkylation reactions.

- Installation or preservation of the methyl substituent at carbon-4.

- Functionalization at carbon-3 to introduce the amine group.

These steps require careful control of reaction conditions such as temperature, solvent, base, and reaction time to optimize yield and selectivity.

Specific Alkylation Method for Ethoxymethyl Group Introduction

A common approach to introduce the ethoxymethyl group at the nitrogen-1 position involves alkylation of the pyrazole nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) in the presence of a base such as sodium hydride or potassium carbonate. Typical solvents include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction and solubilize reactants.

- Reaction Conditions:

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent: Ethanol or dimethyl sulfoxide (DMSO)

- Temperature: Room temperature to reflux, depending on protocol

- Time: Several hours to overnight

This alkylation step must be carefully monitored to avoid over-alkylation or side reactions.

Pyrazole Ring Formation via Cyclization

The pyrazole core is typically synthesized by cyclization of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with substituted 1,3-diketones or nitrile-containing precursors under acidic or neutral conditions to form substituted pyrazoles.

- Sonication-Assisted Cyclization:

Recent advancements include the use of sonication (ultrasound irradiation) to accelerate the cyclization step, improving yields and reducing reaction times significantly. This method involves:- Conversion of carboxylic acids to esters via reflux with methanol and sulfuric acid.

- Reaction of esters with sodium hydride in toluene to form oxonitrile intermediates.

- Cyclization of oxonitriles with hydrazine hydrate under sonication for 1–2 hours to yield pyrazole derivatives with good yields (55–67%).

This sonication method offers a rapid, efficient, and environmentally friendly alternative to traditional heating methods.

Alternative Direct N-Alkylation from Primary Amines

Another innovative method reported involves direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines using hydroxylamine derivatives and diketones in solvents like dimethylformamide (DMF) at elevated temperatures (around 85 °C). This method provides moderate yields (30–45%) and allows for structural diversity in the N-substituent.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation with Ethoxymethyl Halide | Pyrazole, ethoxymethyl chloride/bromide, NaH/K2CO3, EtOH/DMSO | Regioselective N-1 substitution | 50–70 | Requires careful base and solvent control |

| Sonication-Assisted Cyclization | Carboxylic acid → ester → oxonitrile + hydrazine hydrate, sonication | Fast, eco-friendly, improved yield | 55–67 | Suitable for various substituents |

| Direct N-Alkylation from Amines | Primary amines, diketones, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | One-pot, diverse substituents | 30–45 | Moderate yields, longer reaction times |

Analytical Data and Reaction Monitoring

- Nuclear Magnetic Resonance (NMR): Proton (^1H) and carbon (^13C) NMR are routinely used to confirm substitution patterns on the pyrazole ring and the presence of the ethoxymethyl group.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRMS-ESI) confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Functional group identification, particularly amine and ether groups.

- Chromatography: Column chromatography (silica gel or alumina) is used for purification.

Chemical Reactions Analysis

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Ethoxymethyl vs. Halogenation: Chlorophenyl (Cl) and fluorobenzyl (F) substituents enhance electronegativity and binding affinity to biological targets, as seen in antimicrobial and kinase inhibitor applications . Alkyl vs. Aromatic Groups: Ethyl and methyl groups (e.g., 1-ethyl-3-methyl derivative) improve solubility, while phenyl rings (e.g., 5-amino-1-phenylpyrazole) contribute to π-π stacking in drug-receptor interactions .

Target Compound:

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

Ethoxymethylation : Reaction of 4-methyl-1H-pyrazol-3-amine with chloromethyl ethyl ether under basic conditions.

Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product .

Comparative Syntheses:

- 1-(2-Chlorophenyl) Analogs : Ullmann coupling or Buchwald-Hartwig amination to introduce aryl groups .

- Fluorobenzyl Derivatives : Suzuki-Miyaura cross-coupling for fluorinated benzyl attachments .

- Triazole Hybrids : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for agrochemical hybrids .

Biological Activity

1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by its unique structure, which includes an ethoxymethyl group and a methyl group on the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

The molecular formula of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine is , with a molecular weight of approximately 155.20 g/mol. The presence of the amine functional group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions, acylation, and alkylation.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study focusing on related pyrazolines demonstrated their ability to inhibit the activity of the Early Growth Response (EGR)-1 DNA-binding domain, which is crucial in mediating inflammatory responses. Compounds similar to 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine showed promising results in reducing the expression of pro-inflammatory cytokines in vitro .

2. Antimicrobial Properties

Pyrazole compounds have been reported to possess antimicrobial activities. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Preliminary studies suggest that 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting specific oncogenic pathways. Molecular docking studies have been employed to predict its binding affinity to cancer-related targets .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring or the ethoxy group can significantly influence biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Ethoxymethyl)-4-methyl-1H-pyrazol-3-amine | Ethoxymethyl and methyl groups on pyrazole | Anti-inflammatory, Antimicrobial, Anticancer |

| 4-Methylpyrazole | Methyl group only | Antimicrobial |

| Ethyl 4-(1H-pyrazol-4-yl)butanoate | Pyrazole with ester group | Anti-inflammatory |

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Case Study 1 : A study demonstrated that a related pyrazoline inhibited EGR-1 activity in HaCaT cells, leading to reduced expression of inflammatory genes such as IL-6 and IL-31 .

- Case Study 2 : In another investigation, compounds structurally related to 1-(ethoxymethyl)-4-methyl-1H-pyrazol-3-amine were tested for their antimicrobial efficacy against Staphylococcus aureus and E. coli, showing significant inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.